Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate
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Overview
Description
Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is a complex organic compound that features a sulfonyl group attached to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of 2-methyl-2,3-dihydroindole.
Attachment of the Sulfonyl Group: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Esterification: Finally, the sulfonylated intermediate undergoes esterification with methyl chloroacetate in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include various oxidized indole derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used but generally include substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The indole moiety is known for its biological activity. Compounds containing indole derivatives are often explored for their potential as pharmaceuticals, particularly in the treatment of neurological disorders and cancers .
Industry
In material science, sulfonylated indole derivatives can be used in the development of organic semiconductors and other advanced materials due to their electronic properties.
Mechanism of Action
The biological activity of Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is primarily due to its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydroindole: A simpler indole derivative without the sulfonyl and ester groups.
Methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate: Lacks the sulfonyl group but has a similar ester functionality.
Sulfonylated Indoles: Other indole derivatives with different sulfonyl groups attached.
Uniqueness
Methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate is unique due to the combination of its indole core, sulfonyl group, and ester functionality
Properties
IUPAC Name |
methyl 2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-10-7-11-5-3-4-6-12(11)15(10)13(16)8-21(18,19)9-14(17)20-2/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATABMNVFVDOKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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